7-Bromo-4-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methyl-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are often used in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-1,3-benzothiazole typically involves the reaction of 4-methyl-1,3-benzothiazole with bromine. One common method includes the bromination of 4-methyl-1,3-benzothiazole using bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 7-bromo-4-methyl-1,3-benzothiazole may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction can be used to modify the benzothiazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties depending on the substituents introduced .
Scientific Research Applications
7-Bromo-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. It can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Similar in structure but contains a carboxaldehyde group, which may alter its reactivity and biological activity.
4-Methyl-1,3-benzothiazole:
Uniqueness
7-Bromo-4-methyl-1,3-benzothiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This combination of substituents can enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H6BrNS |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-bromo-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3 |
InChI Key |
QFTJBTQBZJADQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.